molecular formula C9H8Cl3N B12670553 Benzenamine, N-methyl-N-(trichloroethenyl)- CAS No. 708-88-3

Benzenamine, N-methyl-N-(trichloroethenyl)-

Cat. No.: B12670553
CAS No.: 708-88-3
M. Wt: 236.5 g/mol
InChI Key: BQXRIBOVLFHZDX-UHFFFAOYSA-N
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Description

Benzenamine, N-methyl-N-(trichloroethenyl)-, also known as N-methyl-N-(1,2,2-trichloroethenyl)benzenamine, is an organic compound with the molecular formula C9H8Cl3N. This compound is characterized by the presence of a benzenamine core substituted with a methyl group and a trichloroethenyl group. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-methyl-N-(trichloroethenyl)- typically involves the reaction of benzenamine with trichloroethylene in the presence of a methylating agent. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-100°C.

    Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Steps: Including distillation and recrystallization to obtain high-purity Benzenamine, N-methyl-N-(trichloroethenyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-methyl-N-(trichloroethenyl)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to different substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens like chlorine (Cl2), bromine (Br2).

Major Products Formed

    Oxidation: Nitrobenzenamine derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Various halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine, N-methyl-N-(trichloroethenyl)- has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of Benzenamine, N-methyl-N-(trichloroethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N,N-dimethyl-: Similar structure but lacks the trichloroethenyl group.

    Benzenamine, N-methyl-: Lacks the trichloroethenyl group, making it less reactive.

    Benzenamine, N,N,3-trimethyl-: Contains additional methyl groups, altering its chemical properties.

Uniqueness

Benzenamine, N-methyl-N-(trichloroethenyl)- is unique due to the presence of the trichloroethenyl group, which imparts distinct reactivity and potential biological activity. This makes it valuable in specialized chemical syntheses and research applications.

Properties

CAS No.

708-88-3

Molecular Formula

C9H8Cl3N

Molecular Weight

236.5 g/mol

IUPAC Name

N-methyl-N-(1,2,2-trichloroethenyl)aniline

InChI

InChI=1S/C9H8Cl3N/c1-13(9(12)8(10)11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

BQXRIBOVLFHZDX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=C(Cl)Cl)Cl

Origin of Product

United States

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